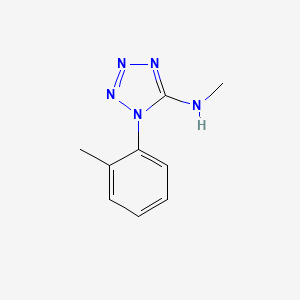

N-methyl-1-(2-methylphenyl)tetrazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-methyl-1-(2-methylphenyl)tetrazol-5-amine” is a compound with the molecular weight of 189.22 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The molecular structure of “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” can be represented by the InChI code: 1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13) .Physical And Chemical Properties Analysis

“N-methyl-1-(2-methylphenyl)tetrazol-5-amine” is a powder at room temperature . It has a molecular weight of 189.22 . It is stored at room temperature .科学研究应用

Energetic Materials and Propellants

The tetrazole skeleton in N-methyl-1-(2-methylphenyl)tetrazol-5-amine contributes to its high nitrogen content and energy density. Researchers have explored its potential as an ingredient in nitrogen-rich energetic materials. These materials exhibit excellent performance, thermal stability, and environmental friendliness. The incorporation of explosophoric groups enhances sensitivity and energy release .

Click Chemistry and Drug Discovery

Tetrazoles are essential in click chemistry—a powerful synthetic method for creating diverse chemical structures. Researchers have utilized N-methyl-1-(2-methylphenyl)tetrazol-5-amine as a building block for drug-like molecules. Its unique reactivity allows efficient coupling reactions, making it valuable in drug discovery .

Peptoid Synthesis and Bioactive Compounds

The compound’s cyclic peptoid derivatives have been synthesized using tetrazole chemistry. These peptoids exhibit interesting biological properties and may serve as potential drug candidates. Researchers have explored their anti-inflammatory activity and other therapeutic applications .

Materials Science: Functionalized Surfaces

Functionalized surfaces play a crucial role in materials science. N-methyl-1-(2-methylphenyl)tetrazol-5-amine can be used to modify surfaces, enhancing adhesion, wettability, or reactivity. Researchers investigate its applications in coatings, sensors, and nanomaterials .

Coordination Chemistry and Metal Complexes

The compound’s tetrazole moiety acts as a versatile ligand in coordination chemistry. Researchers have synthesized metal complexes by coordinating N-methyl-1-(2-methylphenyl)tetrazol-5-amine with transition metals. These complexes find applications in catalysis, luminescence, and molecular recognition .

Photophysical Properties and Fluorescent Probes

Tetrazoles exhibit interesting photophysical properties. Researchers have explored N-methyl-1-(2-methylphenyl)tetrazol-5-amine as a fluorescent probe. Its emission properties make it useful for bioimaging, sensing, and tracking specific cellular processes .

安全和危害

The safety information for “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have been used in various fields such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging . The future directions of “N-methyl-1-(2-methylphenyl)tetrazol-5-amine” could be in these areas.

作用机制

Mode of Action

Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Action Environment

, suggesting that it may be stable under normal environmental conditions.

属性

IUPAC Name |

N-methyl-1-(2-methylphenyl)tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCEIBVIWOESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-methylphenyl)tetrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)

![N-(1-cyanocyclopropyl)-3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2782485.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2782488.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)